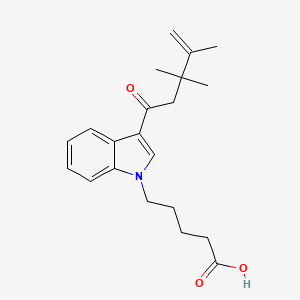

UR-144 Degradant N-pentanoic acid metabolite

Vue d'ensemble

Description

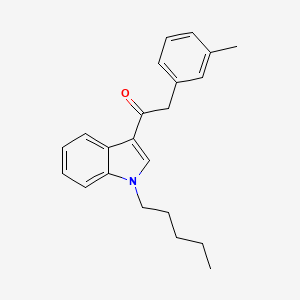

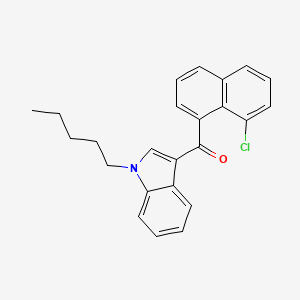

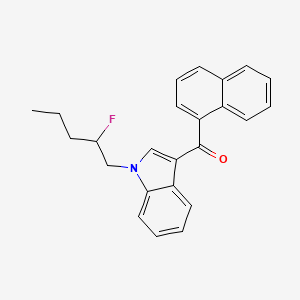

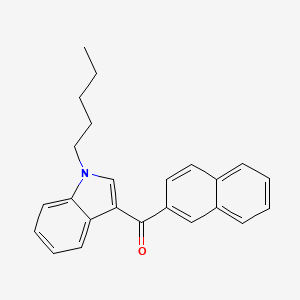

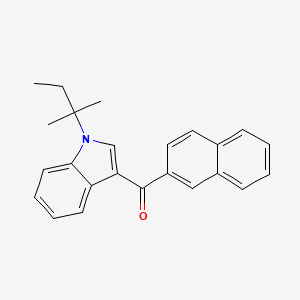

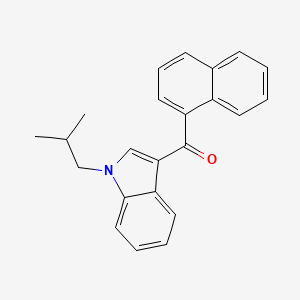

UR-144 Degradant N-pentanoic acid metabolite is a potential phase I metabolite of a degradation product observed during GC-MS analysis of samples containing UR-144 . It is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor over the central CB1 receptor .

Synthesis Analysis

The synthetic cannabinoid UR-144 was incubated with the fungus Cunninghamella elegans for 72 hours, and the resulting metabolites were chromatographically separated . Six fractions were collected and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy . UR-144 was also incubated with human liver microsomes (HLM), and the liquid chromatography-high resolution mass spectrometry analysis was performed on the HLM metabolites with the characterized fungal metabolites as reference standards .Chemical Reactions Analysis

The results indicate that the fungus is capable of producing human-relevant metabolites including the exact isomers . Of these metabolites, dihydroxy metabolite, carboxy and hydroxy metabolites, and a hydroxy and ketone metabolite were identified in HLM incubation .Applications De Recherche Scientifique

Analytical Techniques for Detection in Urine : A study by Berg et al. (2016) demonstrated the use of ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) and reversed phase ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for determining synthetic cannabinoids and their metabolites, including UR-144 degradant N-pentanoic acid, in urine. This research highlights the methods' effectiveness in forensic cases, particularly for confirming synthetic cannabinoids use after a positive immunoassay screening result (Berg et al., 2016).

Enzyme-Linked Immunosorbent Assay (ELISA) : Mohr et al. (2014) described an ELISA designed to detect UR-144 by targeting its pentanoic acid metabolite in human urine. This method was validated against liquid chromatography-tandem mass spectrometry, showing accuracy, sensitivity, and specificity of 100% at the assay's cutoff (Mohr et al., 2014).

Detection in Hair Samples : Park et al. (2014) developed a quantitative method to determine UR-144 and its metabolites in hair. The study underscores the importance of identifying metabolites in hair as proof of synthetic cannabinoids use, which can distinguish active use from passive exposure (Park et al., 2014).

Metabolic Profile Studies : Wohlfarth et al. (2013) investigated XLR-11 metabolism to identify major urinary targets for forensic and clinical investigations. They found that UR-144 pentanoic acid was one of the major metabolites, highlighting its relevance in documenting XLR-11 intake (Wohlfarth et al., 2013).

Orientations Futures

The future directions of research on UR-144 Degradant N-pentanoic acid metabolite could include further characterization of its physical and chemical properties, mechanism of action, and safety profile. Additionally, more research could be done to understand its metabolism and the exact structures of its metabolites .

Propriétés

IUPAC Name |

5-[3-(3,3,4-trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKJJMLBDDTMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043152 | |

| Record name | 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

UR-144 Degradant N-pentanoic acid metabolite | |

CAS RN |

1630022-97-7 | |

| Record name | 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)